Ethyl 5-acetyl-4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyridazine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized with an acetyl group and a carboxylate ester.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and incorporating the 4-methylphenyl group.
Coupling Reaction: The thiophene and pyridazine intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and pyridazine moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-METHYL-4-OXOCYCLOHEX-2-ENE-1-CARBOXYLATE: This compound shares the ester and ketone functional groups but lacks the complex heterocyclic structure.
INDOLE DERIVATIVES: Indole derivatives have similar aromatic systems and are also studied for their biological activities.
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a pyridazine ring, and multiple functional groups, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H21N3O5S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N3O5S/c1-5-30-22(29)17-13(3)19(14(4)26)31-21(17)23-20(28)18-16(27)10-11-25(24-18)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,23,28) |
InChI Key |
AHJXZLVWSWZITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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